molecular formula C7H7BrClNO B13672286 6-(Bromomethyl)-3-chloro-2-methoxypyridine

6-(Bromomethyl)-3-chloro-2-methoxypyridine

Cat. No.: B13672286
M. Wt: 236.49 g/mol
InChI Key: WNCFOHMJARSWRQ-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-3-chloro-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 6th position, a chlorine atom at the 3rd position, and a methoxy group at the 2nd position of the pyridine ring. The unique arrangement of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-3-chloro-2-methoxypyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 3-chloro-2-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-3-chloro-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.

    Reduction: Products include alcohols formed by the reduction of the bromomethyl group.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-3-chloro-2-methoxypyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the pyridine ring influences its chemical behavior and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

6-(bromomethyl)-3-chloro-2-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,4H2,1H3

InChI Key

WNCFOHMJARSWRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)CBr)Cl

Origin of Product

United States

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